Spectroscopic Characterization of 2-hydrazino-3-methylquinazolin-4(3H)-one: A Technical Guide
Spectroscopic Characterization of 2-hydrazino-3-methylquinazolin-4(3H)-one: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-hydrazino-3-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinone scaffolds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The precise elucidation of the molecular structure of novel derivatives is paramount for understanding their structure-activity relationships and advancing their therapeutic potential. This document outlines the strategic approach to confirming the identity and purity of 2-hydrazino-3-methylquinazolin-4(3H)-one through a multi-faceted spectroscopic analysis, incorporating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, interpretation of spectral data, and the underlying scientific rationale are presented to guide researchers in this critical analytical endeavor.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents. The introduction of a hydrazino group at the 2-position, coupled with a methyl substituent at the N-3 position, yields 2-hydrazino-3-methylquinazolin-4(3H)-one, a molecule with potential for further chemical modification and biological screening. Accurate and unambiguous structural characterization is the foundational step in the journey of any new chemical entity from the laboratory to potential clinical applications. This guide provides the essential spectroscopic workflows and data interpretation needed to confidently identify and characterize this promising molecule.
Synthesis Pathway and Rationale
The synthesis of 2-hydrazino-3-methylquinazolin-4(3H)-one is most effectively achieved through a two-step process commencing with the appropriate anthranilic acid derivative. The chosen synthetic route is designed for its efficiency and the relative ease of purification of the intermediates and the final product.
Caption: Synthetic workflow for 2-hydrazino-3-methylquinazolin-4(3H)-one.
The initial step involves the cyclization of N-methylanthranilic acid with carbon disulfide in the presence of a base to form the key intermediate, 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[6][7] This thione derivative is then subjected to nucleophilic substitution with hydrazine hydrate, which displaces the thioxo group to yield the desired 2-hydrazino product.[8][9] This method is favored due to the high reactivity of the 2-thioxo group, facilitating a clean and efficient conversion.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of 2-hydrazino-3-methylquinazolin-4(3H)-one. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the assigned structure.
Caption: Integrated spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for many heterocyclic compounds and its ability to allow for the observation of exchangeable protons (e.g., NH).
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Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.
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Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is typically sufficient.
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Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H (H-5) |
| ~7.80 | t | 1H | Ar-H (H-7) |
| ~7.65 | d | 1H | Ar-H (H-8) |
| ~7.40 | t | 1H | Ar-H (H-6) |
| ~4.50 | br s | 2H | -NH₂ |
| ~3.50 | s | 3H | -NCH₃ |
| ~8.50 | br s | 1H | -NH- |
Interpretation: The aromatic region is expected to show four distinct signals corresponding to the four protons on the benzene ring of the quinazolinone core. The downfield shift of the H-5 proton is due to the anisotropic effect of the adjacent carbonyl group. The N-methyl group should appear as a sharp singlet around 3.50 ppm. The hydrazino protons (-NH and -NH₂) are expected to be broad singlets and their chemical shifts can be concentration and temperature-dependent. These protons will be exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (C-4) |
| ~155.0 | C-2 |
| ~148.0 | C-8a |
| ~134.0 | C-7 |
| ~127.0 | C-5 |
| ~126.0 | C-6 |
| ~120.0 | C-4a |
| ~115.0 | C-8 |
| ~30.0 | -NCH₃ |
Interpretation: The carbonyl carbon (C-4) is expected to be the most downfield signal. The chemical shift of C-2 will be influenced by the attached hydrazino group. The N-methyl carbon will appear in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Experimental Protocol:
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Sample Preparation: The KBr pellet method is suitable for solid samples. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
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Instrumentation: A standard FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted FT-IR Spectral Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H stretching (hydrazino group) |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (methyl group) |
| ~1680 | Strong | C=O stretching (amide carbonyl) |
| ~1610, ~1580 | Medium | C=C stretching (aromatic) |
| ~1500 | Medium | C=N stretching |
Interpretation: The most prominent peak will be the strong absorption band around 1680 cm⁻¹, characteristic of the amide carbonyl group in the quinazolinone ring. The broad absorption in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibrations of the hydrazino group.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Experimental Protocol:
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Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer can be used. ESI is often preferred for its soft ionization, which typically results in a prominent molecular ion peak.
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Data Acquisition: The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
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Molecular Ion Peak (M⁺): The expected molecular weight of C₉H₁₀N₄O is 190.21 g/mol . Therefore, a prominent peak at m/z = 190 (or 191 for [M+H]⁺ in ESI) is anticipated.
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Key Fragmentation Patterns: Fragmentation may involve the loss of the hydrazino group (-NHNH₂) or cleavage of the quinazolinone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated systems.
Experimental Protocol:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) that is transparent in the UV-Vis region.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 400 nm.
Predicted UV-Vis Spectral Data (in Ethanol):
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λ_max: The quinazolinone ring system is a chromophore. Absorption maxima are expected in the range of 220-250 nm and 300-350 nm, corresponding to π→π* electronic transitions within the conjugated system.
Conclusion
The comprehensive spectroscopic characterization of 2-hydrazino-3-methylquinazolin-4(3H)-one requires a synergistic application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently confirm the structure and purity of this valuable synthetic intermediate. This rigorous analytical approach is a cornerstone of chemical research and drug development, ensuring the integrity of the compounds under investigation and providing a solid foundation for subsequent biological and medicinal chemistry studies.
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